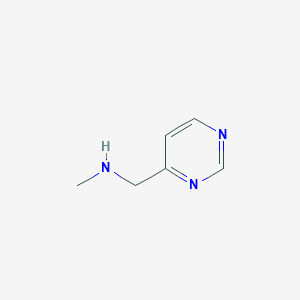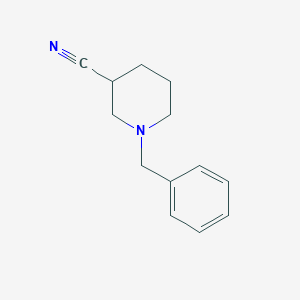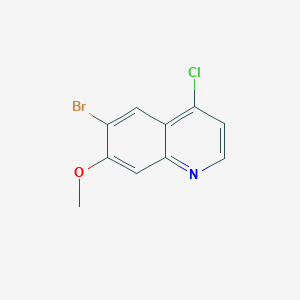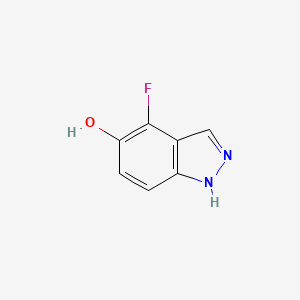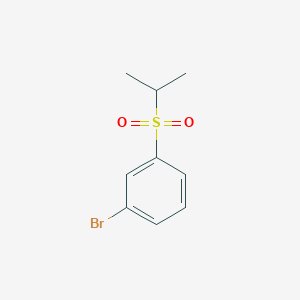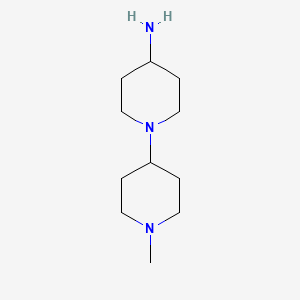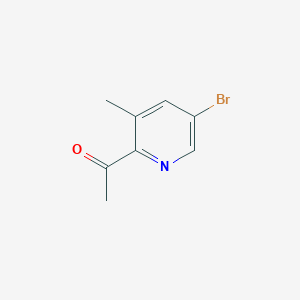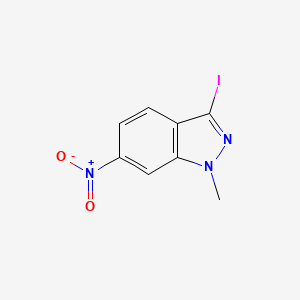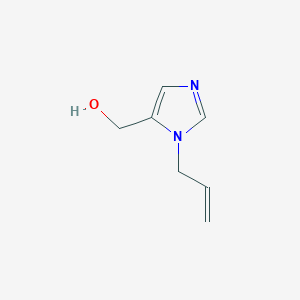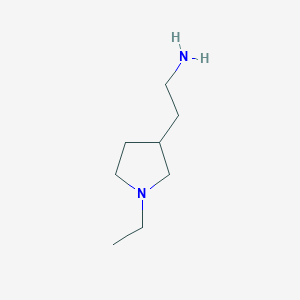
2-(1-Ethyl-3-pyrrolidinyl)ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1-Ethyl-3-pyrrolidinyl)ethylamine” is a chemical compound with the formula C₈H₁₈N₂ . It is an irritant and is used in various scientific applications .
Synthesis Analysis
The synthesis of “2-(1-Ethyl-3-pyrrolidinyl)ethylamine” and its derivatives is a topic of interest in the field of medicinal chemistry . The pyrrolidine ring, a key component of this compound, is a common feature in many biologically active compounds . The synthesis of these compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecule contains a total of 28 bonds, including 10 non-H bonds, 3 rotatable bonds, 1 five-membered ring, 1 primary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 Pyrrolidine .Aplicaciones Científicas De Investigación
Postharvest Physiology and Shelf Life of Fruits
Researchers have been exploring the effects of polyamines, compounds related to the chemical class that includes 2-(1-Ethyl-3-pyrrolidinyl)ethylamine, on the postharvest physiology, antioxidant system, and shelf life of fruits. For instance, polyamines like putrescine, spermine, and spermidine have been applied exogenously to extend the shelf life of fruits by modulating their development, ripening, and senescence processes. These treatments enhance the shelf life by reducing respiration rates, ethylene release, and improving firmness and quality attributes. The application of polyamines is seen as an environmentally friendly and biodegradable method to improve fruit quality and mitigate stress effects, including chilling injury, without negative environmental impacts (Sharma et al., 2017).
Ethylene Inhibition in Postharvest Quality
Another area of research involves the use of substances like 1-methylcyclopropene (1-MCP) to inhibit ethylene action, thereby maintaining the quality and extending the shelf life of fruits and vegetables. Ethylene is known to induce senescence and over-ripening in postharvest storage, and tools such as 1-MCP can effectively inhibit ethylene biosynthesis/action, improving postharvest storage outcomes (Martínez-Romero et al., 2007).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a core structure in 2-(1-Ethyl-3-pyrrolidinyl)ethylamine, is widely used in medicinal chemistry to develop compounds for treating human diseases. Its saturated scaffold allows for efficient exploration of pharmacophore space due to sp3-hybridization and contributes significantly to the stereochemistry and three-dimensional coverage of molecules. Pyrrolidine and its derivatives are highlighted for their versatility in synthesizing bioactive molecules with target selectivity, showcasing the scaffold's utility in drug discovery for various biological profiles (Petri et al., 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1-ethylpyrrolidin-3-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-2-10-6-4-8(7-10)3-5-9/h8H,2-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMROESUSPPGCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Ethyl-3-pyrrolidinyl)ethylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

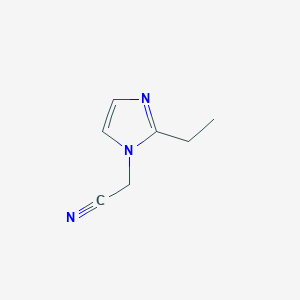
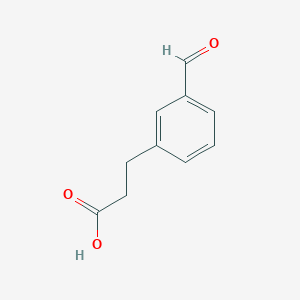
![3-([1,1'-Biphenyl]-4-ylamino)propanoic acid](/img/structure/B1344611.png)
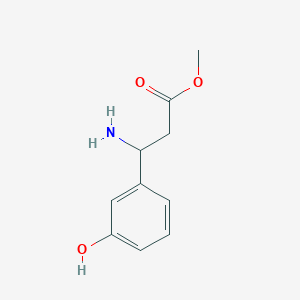
![1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine](/img/structure/B1344616.png)
